molecular formula C8H4BrN3 B1380732 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile CAS No. 1525387-68-1

7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile

Cat. No.: B1380732
CAS No.: 1525387-68-1
M. Wt: 222.04 g/mol
InChI Key: IRNDAJAYWYYKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile (CAS 38922-79-1) is a versatile chemical scaffold in medicinal chemistry and oncology research. This compound features a bromo substituent at the 7-position and a carbonitrile group at the 2-position of the imidazo[1,2-a]pyridine core, making it a valuable synthetic intermediate for the development of novel therapeutic agents . The imidazo[1,2-a]pyridine structure is a privileged framework in drug discovery, known for its diverse pharmacological properties . Recent scientific literature highlights derivatives of this core structure as promising scaffolds in anticancer research, with studies demonstrating their ability to suppress key signaling pathways like NF-κB and STAT3, which are crucial for cancer cell survival and inflammation . Furthermore, novel imidazo[1,2-a]pyridine-based compounds are being actively investigated as potent and selective inhibitors of targets such as Cyclin-dependent kinase 9 (CDK9), a transcriptional regulator considered a promising therapeutic approach for aggressive malignancies including colorectal cancer . Researchers utilize this bromo- and cyano-functionalized building block to explore structure-activity relationships through cross-coupling reactions and further chemical modifications . It is supplied for research applications such as hit-to-lead optimization and the synthesis of complex bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNDAJAYWYYKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can proceed under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . For instance, in toluene, the reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), leading to the formation of N-(pyridin-2-yl)amides. Alternatively, in ethyl acetate, the reaction proceeds via one-pot tandem cyclization/bromination when only TBHP is added, resulting in 3-bromoimidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents such as toluene and ethyl acetate .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with α-bromoketones and 2-aminopyridines can yield N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₄BrN₃
  • Molecular Weight : 222.04 g/mol
  • Structural Characteristics : The compound features a fused bicyclic structure, comprising imidazole and pyridine rings, which contributes to its unique reactivity and biological activity.

Medicinal Chemistry

7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile has emerged as a promising scaffold for the development of pharmaceutical compounds. Its structural properties allow for modifications that can enhance therapeutic efficacy.

Key Findings:

  • Anticancer Activity : Research indicates significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HT29. For instance, one study reported an IC₅₀ value of approximately 3.2 µM against MDA-MB-231 cells, with mechanisms involving apoptosis induction and inhibition of cell migration .
  • Antimicrobial Properties : The compound has shown effectiveness against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), with minimum inhibitory concentration (MIC) values ranging from 0.03 to 5.0 µM . This highlights its potential as a lead compound in the development of new anti-TB drugs.

Material Science

The unique structural properties of this compound make it valuable in the development of advanced materials.

Applications:

  • Organic Electronics : The compound's nitrogen-containing heterocycles can be explored for applications in organic semiconductors and photovoltaic materials due to their electronic properties.
  • Functional Materials : Its reactivity allows for the synthesis of functional materials that can be utilized in various industrial applications.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups.
  • Cyclization Reactions : It can participate in cyclization reactions to form more complex structures.

Case Study 1: Anticancer Research

A study conducted by Moraski et al. demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibited potent anti-cancer activity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. The compounds showed non-toxicity against normal cell lines, indicating their potential for therapeutic use without significant side effects .

Case Study 2: Antimicrobial Activity Against TB

Abrahams et al. identified several compounds within the imidazo[1,2-a]pyridine class as potent inhibitors of Mycobacterium tuberculosis through high-throughput screening (HTS). The study highlighted the significant activity of these compounds against drug-resistant strains, paving the way for new treatments for tuberculosis .

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of these targets, leading to various biological outcomes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Imidazo[1,2-a]pyridine-2-carbonitriles

Compounds with nitro or amino substituents demonstrate distinct reactivity and biological profiles:

  • 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile (2b) : Exhibits antiparasitic activity against Entamoeba histolytica and Trichomonas vaginalis but requires further evaluation for anti-inflammatory effects. Synthesized in high yields (~82%) via multicomponent reactions .
  • 1-Amino-4-nitro-3-phenyl-3,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carbonitrile (4a): Shows moderate yields (78%) and decomposition temperatures (~245°C), with IR and NMR data confirming nitro and amino group incorporation .

Key Difference: The bromine atom in 7-bromoimidazo[1,2-a]pyridine-2-carbonitrile enhances electrophilic substitution reactivity compared to nitro/amino derivatives, facilitating downstream functionalization .

Bromo-Substituted Positional Isomers

  • 6-Bromoimidazo[1,2-a]pyridin-8-amine : A positional isomer with bromine at the 6-position. It acts as a cyclin-dependent kinase-2 (CDK2) inhibitor, highlighting the impact of bromine placement on target specificity .
  • 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde : Structural similarity but reduced steric hindrance due to the aldehyde group, enabling nucleophilic additions .

Key Difference : The 7-bromo substitution in the target compound optimizes steric and electronic effects for antiparasitic activity, whereas 6-bromo analogs prioritize kinase inhibition .

Functional Group Variations

  • Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate : An ester derivative with enhanced lipophilicity, favoring metabolic stability in preclinical models .

Key Difference: The cyano group in this compound balances lipophilicity and hydrogen-bonding capacity, optimizing pharmacokinetic profiles .

Aryl-Substituted Derivatives

  • 3-Phenylimidazo[1,2-a]pyridine-2-carbonitrile (2g) : Synthesized in 88% yield with a phenyl group at the 3-position. Exhibits a lower melting point (159–163°C) compared to brominated analogs, suggesting reduced crystallinity .

Key Difference : Aryl substituents improve π-π stacking interactions in target binding but may increase off-target effects compared to halogenated derivatives .

Biological Activity

7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₄BrN₃
  • Molecular Weight : 222.04 g/mol
  • Structural Characteristics : The compound features a fused bicyclic structure that enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound has been shown to influence several cellular processes, including:

  • Cell Signaling Pathways : It modulates pathways critical for cell proliferation and survival, making it a candidate for cancer therapy.
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which can disrupt metabolic pathways in pathogens or cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HT29. For instance, one study reported an IC₅₀ value of approximately 3.2 µM against MDA-MB-231 cells .
  • Mechanism : The anticancer activity is linked to its ability to induce apoptosis and inhibit cell migration .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Activity Against Mycobacteria : It has been identified as effective against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with MIC values ranging from 0.03 to 5.0 µM .
  • Broad Spectrum : Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

StudyFindingsIC₅₀ ValuesTarget
Abrahams et al. (2023)Identified as potent against Mtb0.004 µMMycobacterium tuberculosis
Moraski et al. (2023)Non-toxic against VERO and Hela cells>10 µMVarious cancer cell lines
Recent Review (2024)Effective in inhibiting cancer cell migration3.2 µMMDA-MB-231

Q & A

Spectroscopy :

  • ¹H NMR : Look for aromatic protons (δ 7.1–7.8 ppm) and NH signals (δ ~12.9 ppm) in DMSO-d₆ .
  • IR : Confirm nitrile (2200 cm⁻¹) and NH₂ (3278–3460 cm⁻¹) groups .

Mass Spectrometry : TOF-MS with [M+H]⁺ peaks (±1 Da tolerance) confirms molecular weight (e.g., ~319 g/mol for brominated derivatives) .

Q. What are the common reactivity patterns of the bromine substituent in this scaffold?

  • Reactivity Insights : The bromine at position 7 participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Palladium catalysis (Pd(PPh₃)₄, K₂CO₃) in DMF/H₂O at 100°C is effective. Halogen exchange (e.g., Br to CN) via nucleophilic substitution requires CuCN in DMF under reflux .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

  • Computational Strategy : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and predict regioselectivity. ICReDD’s reaction path search algorithms reduce experimental iterations by simulating solvent effects and substituent electronic profiles (e.g., nitro groups directing electrophilic substitution) .
  • Case Study : Predict bromination efficiency at position 7 using Fukui indices to identify electrophilic hotspots .

Q. How do structural modifications (e.g., nitro or methyl groups) influence biological activity in related imidazopyridines?

  • Structure-Activity Relationship (SAR) :
  • Nitro Groups : Enhance binding to kinase targets (e.g., CDK inhibitors) but may reduce solubility.
  • Methyl Substituents : Improve metabolic stability (e.g., 8-methyl derivatives show prolonged half-life in vitro).
    • Experimental Validation : Compare IC₅₀ values of 7-bromo vs. 7-cyano analogs in enzyme assays (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Case Example : Discrepancies in ¹H NMR shifts (δ 7.42 vs. δ 7.76 for aromatic protons) may arise from solvent polarity (DMSO vs. CDCl₃) or substituent electronic effects.
  • Resolution Protocol :

Replicate experiments using standardized solvents (DMSO-d₆ recommended).

Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.